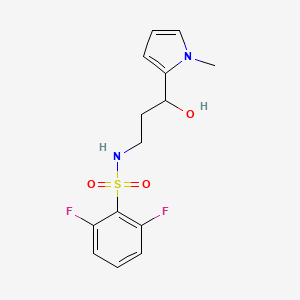![molecular formula C14H18FNO2 B2450602 N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide CAS No. 1797694-33-7](/img/structure/B2450602.png)
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide is a synthetic compound with a unique structure that includes a cyclopropane ring, a fluorophenyl group, and a methoxypropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorobenzyl bromide with methoxypropylamine to form the intermediate N-(2-fluorophenyl)-2-methoxypropylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the methoxypropyl chain can influence the compound’s solubility and bioavailability. The cyclopropane ring adds rigidity to the molecule, potentially affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: An analog with similar structural features but different pharmacological properties.
Cyclopentanecarboxamide, N-(2-fluorophenyl): Another related compound with a different ring structure.
Uniqueness
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, fluorophenyl group, and methoxypropyl chain
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(18-2,9-16-13(17)10-7-8-10)11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJCMQLSTNRRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethoxyphenyl]ethanol](/img/structure/B2450519.png)
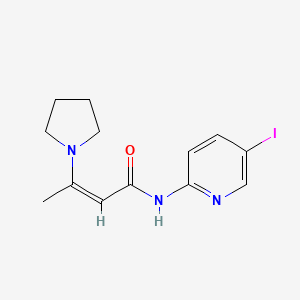
![N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2450522.png)
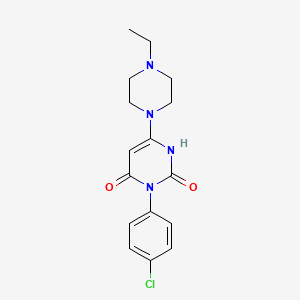

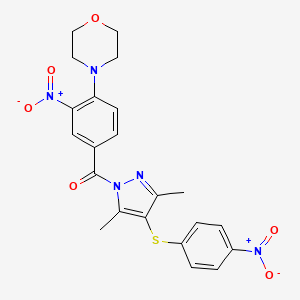
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2450528.png)
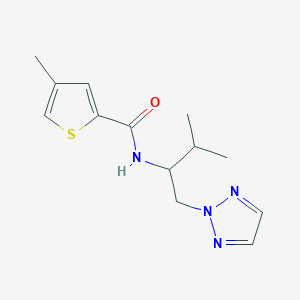
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2450534.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)
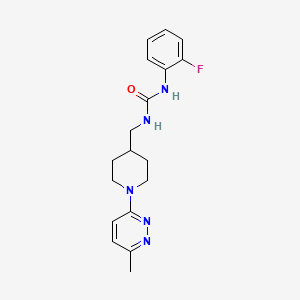
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)
![1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE](/img/structure/B2450541.png)
